molecular formula C7H8N4O2 B2628785 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide CAS No. 1344826-56-7

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

Cat. No.: B2628785
CAS No.: 1344826-56-7
M. Wt: 180.167
InChI Key: ZVEZCDUUNFNVPG-UHFFFAOYSA-N
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Properties

IUPAC Name

5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-6(11-13)4-1-2-5(7(9)12)10-3-4/h1-3,13H,(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEZCDUUNFNVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2.1. Formation via Cyanation

The synthesis begins with the cyanation of methyl 2-chloro-5-iodobenzoate (3 ) using CuCN as the nucleophile under catalytic conditions . This step replaces the iodine atom with a cyano group via a nucleophilic substitution mechanism.

Reaction Conditions :

  • Catalyst: l-proline (5 mol%)

  • Solvent: DMF

  • Temperature: Gradual increase from 70°C to 100°C over 9 hours

  • Yield: 79% (optimized conditions)

Table 1: Yield Optimization for Cyanation

EntryCatalystConditionsYield (%)
2l-proline100°C for 11 h66
3l-proline70°C (2 h) → 100°C (9 h)79

2.2. Cyclization to 1,2,4-Oxadiazole

The hydroxycarbamimidoyl group (N'-hydroxycarbamimidoyl ) in 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide reacts with 3,6-dichloropicolinoyl chloride in a one-pot reaction. This forms the 1,2,4-oxadiazole ring through a cyclization mechanism .

Reaction Steps :

  • Acylation : The hydroxycarbamimidoyl group reacts with the acid chloride to form an intermediate amide.

  • Cyclization : Intramolecular attack of the oxygen atom on the carbonyl carbon initiates ring formation.

Table 2: Key Products and Yields

Product TypeYield (%)
1,2,4-Oxadiazole Derivatives73–84

2.3. Reactivity of Pyridine Rings

The pyridine ring in the compound exhibits enhanced nucleophilic substitution reactivity compared to benzene derivatives, due to the electron-withdrawing effect of nitrogen . This facilitates substitution at the 5-position during subsequent reactions .

Stability and Reactivity Factors

  • Steric Effects : The hydroxycarbamimidoyl group introduces steric hindrance, which can slow reaction rates in crowded environments .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance the electrophilicity of the carbonyl group, accelerating cyclization .

Scientific Research Applications

Medicinal Chemistry and Peptidomimetics

The compound is recognized for its potential in designing peptidomimetics that exhibit enhanced stability and bioavailability compared to traditional peptides. The incorporation of amidoxime functionalities into pyridine-based structures has been shown to improve pharmacological properties while reducing toxicity. This is particularly relevant in the context of drug design, where modifications can lead to compounds that resist enzymatic degradation, thereby increasing their therapeutic efficacy .

Case Study: Antitrombotic Agents

Amidoximes, including derivatives of 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide, have been investigated as antithrombotic agents. For instance, ximelagatran was an early example where amidoxime prodrugs demonstrated improved oral bioavailability compared to their active forms. Despite its eventual market withdrawal due to hepatotoxicity, the approach highlighted the potential of amidoxime derivatives in enhancing drug delivery systems .

Enzyme Inhibition

Research has indicated that this compound can serve as an effective inhibitor of urease, an enzyme implicated in various pathological conditions including gastric cancer. The compound's structural features allow it to interact effectively with the enzyme's active site, leading to significant inhibitory activity.

Kinetic Studies

In a series of experiments, derivatives were synthesized and tested against urease. Notably, certain compounds exhibited IC50 values indicating potent inhibition (e.g., Rx-6 and Rx-7 with IC50 values of 1.07 µM and 2.18 µM respectively). Molecular docking studies revealed critical interactions between the compound and specific amino acid residues in the enzyme's active site, demonstrating its potential as a therapeutic agent against urease-related conditions .

Prodrug Development

The strategy of utilizing this compound as a prodrug precursor has been explored extensively. Prodrugs are designed to improve the pharmacokinetic profiles of active drugs by enhancing solubility and bioavailability.

The biological activity of this compound extends beyond enzyme inhibition; it also encompasses antibacterial properties. Research indicates that compounds with similar structural motifs exhibit broad-spectrum antibacterial activity, making them candidates for further investigation in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Biological Activity

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxycarbamimidoyl group and a carboxamide functional group. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Antiproliferative Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study on related pyridine compounds demonstrated that modifications to the pyridine structure can enhance antiproliferative activity, with IC50 values significantly reduced in certain derivatives (Table 1) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
This compoundA375 (melanoma)TBD
Compound AHeLa0.058
Compound BMDA-MB-2310.021

The mechanism by which this compound exerts its effects is believed to involve the induction of cellular senescence in cancer cells. This was evidenced by studies showing that the compound can induce morphological changes characteristic of senescent cells, as well as alter cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is closely linked to their structural features. The presence of hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity against various cell lines (Table 2). Compounds with multiple -OH groups often exhibit lower IC50 values, indicating greater potency .

Table 2: Structure-Activity Relationship Analysis

Functional GroupImpact on ActivityExample Compound
-OHIncreases antiproliferative activityCompound C
-NH2Variable effectsCompound D
-COOHEnhances solubilityCompound E

Case Studies

  • Melanoma Treatment : A focused study on the effects of this compound on the A375 melanoma cell line revealed significant inhibition of cell growth, with observed EC50 values indicating effective concentrations for inducing senescence .
  • Inflammatory Response : In vitro studies have also suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aligns with findings from similar pyridine-based compounds that exhibited promising anti-inflammatory activities .

Q & A

Basic: What synthetic methodologies are recommended for 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide, and how can intermediates be validated?

Answer:
The synthesis typically involves condensation reactions between pyridine-2-carboxamide precursors and hydroxylamine derivatives. For example, refluxing pyridine-2-carboxamide with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., sodium ethoxide) can yield the hydroxycarbamimidoyl moiety. Key intermediates should be purified via recrystallization (e.g., methanol/water mixtures) and characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity at the pyridine C5 position . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks, especially for distinguishing amidoxime tautomers .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

Answer:

  • Spectroscopy:
    • NMR: 1H^1H-NMR can resolve the pyridine ring protons (e.g., H3 and H4) and hydroxycarbamimidoyl NH signals (δ ~8–10 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups.
    • IR: Stretching frequencies for C=O (~1670 cm1^{-1}) and N–O (~920 cm1^{-1}) validate functional groups.
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving tautomeric ambiguity. For example, a similar compound, N-(2-pyridylmethanimidamido)pyridine-2-carboximidamide, was resolved using SHELXL (R factor = 0.073, data-to-parameter ratio = 17.0) .

Advanced: How can single-crystal XRD refinement challenges for this compound be addressed using SHELX?

Answer:

  • Data Collection: Use high-resolution synchrotron sources to mitigate weak diffraction (common with flexible hydroxycarbamimidoyl groups).
  • Refinement in SHELXL:
    • Apply restraints for disordered solvent molecules (e.g., methanol) using PART instructions .
    • Use ISOR commands to model anisotropic displacement parameters for oxygen atoms in the hydroxy group.
  • Validation: Cross-check hydrogen bonding networks (e.g., N–H···O interactions) with PLATON to ensure geometric accuracy .

Advanced: How should conflicting spectroscopic and crystallographic data be resolved?

Answer:

  • Case Example: If NMR suggests a tautomeric form inconsistent with XRD, perform:
    • Solid-state NMR: Compare with SC-XRD data to assess bulk vs. single-molecule structures.
    • DFT Calculations: Optimize tautomeric geometries (e.g., Gaussian 09) and simulate NMR chemical shifts. Discrepancies >1 ppm may indicate dynamic equilibria in solution .
  • Thermal Analysis: Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting XRD interpretations .

Advanced: What experimental designs are effective for studying bioactivity, such as receptor binding?

Answer:

  • In Vitro Assays:
    • Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., glutamate receptors). For example, pyridinecarboxamide derivatives have been studied as mGlu₅ receptor positive allosteric modulators (PAMs) using FP-based Ca2+^{2+}-mobilization assays .
    • Control Experiments: Include reference compounds (e.g., LSN2463359) to validate assay sensitivity and rule off-target effects.
  • Dose-Response Curves: Fit data to a Hill equation (GraphPad Prism) to calculate EC50_{50} and cooperativity factors (α) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives?

Answer:

  • Substitution Patterns:
    • Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at pyridine C4 to enhance hydrogen-bonding with receptors .
    • Modify the hydroxycarbamimidoyl group to amidoxime esters for improved membrane permeability.
  • Crystallographic SAR: Compare SC-XRD data of analogs (e.g., dihydroxymethyl vs. formyl substitutions) to correlate steric effects with activity .

Basic: What purification strategies are optimal for isolating this compound?

Answer:

  • Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (3:7) for initial separation.
  • Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to obtain high-purity crystals (>98% by HPLC) .
  • HPLC: Employ a C18 column (acetonitrile/0.1% TFA) to resolve polar byproducts .

Advanced: How can computational modeling complement experimental studies of this compound?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding modes to targets (e.g., kinases). Parameterize hydroxycarbamimidoyl groups with GAFF force fields.
  • MD Simulations: Run 100-ns trajectories (AMBER) to assess conformational stability in aqueous and lipid bilayers .

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